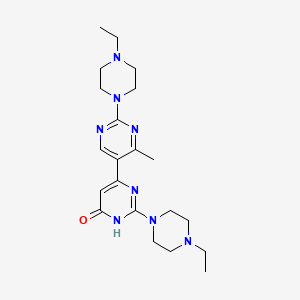![molecular formula C17H25NO2 B6053610 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane, also known as DMPPA, is a compound that has gained attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane is not fully understood. However, it has been suggested that 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to decrease the levels of corticosterone, a hormone involved in the stress response. In addition, 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been found to increase the levels of nitric oxide, a molecule involved in the regulation of blood pressure and blood flow.
Advantages and Limitations for Lab Experiments
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For the study of 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane include investigating its pharmacological properties, mechanism of action, and improving its solubility and bioavailability.
Synthesis Methods
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane can be synthesized through the reaction between 2,4-dimethylphenol and 2-bromopropionyl bromide, followed by the reaction with azepane. This synthesis method has been reported in several studies and has been found to be efficient in producing 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane with high purity.
Scientific Research Applications
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and gastrointestinal system. Several studies have reported that 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has anxiolytic and antidepressant effects, as well as antihypertensive and vasodilatory effects. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2,4-dimethylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-8-9-16(14(2)12-13)20-15(3)17(19)18-10-6-4-5-7-11-18/h8-9,12,15H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWJFWJONDAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)


![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)